molecular formula C18H20O3 B3048933 Ethyl 3-[4-(benzyloxy)phenyl]propanoate CAS No. 186895-45-4

Ethyl 3-[4-(benzyloxy)phenyl]propanoate

Cat. No.: B3048933
CAS No.: 186895-45-4
M. Wt: 284.3 g/mol
InChI Key: GEPHVIQILXNGKM-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-[4-(benzyloxy)phenyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-[4-(benzyloxy)phenyl]propanoic acid, which can further interact with biological targets .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the benzyloxy group.

    Methyl 3-[4-(benzyloxy)phenyl]propanoate: Similar structure but with a methyl ester group instead of ethyl.

    3-[4-(benzyloxy)phenyl]propanoic acid: The acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and ester functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxy group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPHVIQILXNGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340343
Record name Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186895-45-4
Record name Ethyl 3-[4-(benzyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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